
N-(6-((2-Oxo-2-((4-(Trifluormethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13F3N4O2S2 and its molecular weight is 438.44. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Befunde: Mehrere Verbindungen zeigten eine signifikante Aktivität mit IC50-Werten im Bereich von 1,35 bis 2,18 μM. Insbesondere waren sie auch nicht toxisch für menschliche Zellen .
Anti-Tuberkulose-Aktivität
Trifluormethylierungsreaktionen
Biologische Aktivität
N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activity, supported by data tables and relevant case studies.
Structural Characteristics
This compound features a pyridazine core, a thiophene ring, and a trifluoromethyl group, contributing to its unique properties. The molecular formula is C18H17F3N2O3S, with a molecular weight of approximately 388.44 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
Synthesis Methods
The synthesis of N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can be achieved through various methods, including:
- Condensation Reactions : Combining pyridazine derivatives with thiophene carboxylic acids.
- Thioether Formation : Utilizing thiol and electrophilic compounds to form thioether linkages.
- Amide Bond Formation : Reacting amines with carboxylic acids to yield the final amide product.
Anticancer Activity
Research indicates that compounds similar to N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | PC-3 (Prostate Cancer) | 1.48 | |
| Compound B | MCF7 (Breast Cancer) | 0.33 |
Antiviral Activity
The compound's structural features suggest potential antiviral activity, particularly against RNA viruses. Studies have demonstrated that similar compounds exhibit effective inhibition of viral replication in vitro.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations below 5 µM.
- Antiviral Mechanism Investigation : Another investigation focused on the mechanism of action against viral targets, demonstrating that the compound disrupts viral entry into host cells by targeting specific receptors involved in the infection process.
Eigenschaften
IUPAC Name |
N-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2S2/c19-18(20,21)11-3-5-12(6-4-11)22-15(26)10-29-16-8-7-14(24-25-16)23-17(27)13-2-1-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTGFSNZEDDHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














